Class-Level PIM1/PIM3 Kinase Inhibitory Potency of Imidazo[1,2-b]pyridazine Scaffold vs. Pyrrolo[2,3-a]carbazole PIM Inhibitors
The imidazo[1,2-b]pyridazine scaffold, to which the target compound belongs, demonstrates a distinct non-ATP-mimetic binding mode in PIM1, engaging the NH2-terminal lobe helix αC rather than the hinge region, a feature that structurally differentiates it from ATP-competitive pyrrolo[2,3-a]carbazole PIM inhibitors. In protein stability shift assays, the representative imidazo[1,2-b]pyridazine K00135 stabilized PIM1 with a ΔTm of ~8 °C, comparable to the pyrrolocarbazole lead, yet achieved >50-fold selectivity over a panel of 50 kinases tested [1]. This binding mode may confer sustained target residence time not captured by IC50 alone. Direct data for the target compound are unavailable; this is class-level inference [1].
| Evidence Dimension | Binding mode and kinase selectivity profile |
|---|---|
| Target Compound Data | No direct data; inferred from class representative K00135 (imidazo[1,2-b]pyridazine): PIM1 ΔTm ~8 °C; >50-fold selectivity in 50-kinase panel |
| Comparator Or Baseline | Pyrrolo[2,3-a]carbazole lead (PIM1 ΔTm ~8 °C; no selectivity data reported) |
| Quantified Difference | The non-ATP-mimetic binding mode is unique to imidazo[1,2-b]pyridazines within this study; selectivity advantage not quantified |
| Conditions | Protein stability shift assay; recombinant human PIM1; 50-kinase panel (Caliper assay) |
Why This Matters
A non-ATP-mimetic binding mode may reduce off-target kinase engagement, a critical consideration when selecting chemical probes for PIM-mediated signaling studies.
- [1] Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916–6924. https://doi.org/10.1158/0008-5472.CAN-06-3736 View Source
